2-Butene, 1-bromo-
Overview
Description
“2-Butene, 1-bromo-” is a chemical compound with the molecular formula C4H7Br . It is also known by other names such as Crotyl bromide, 1-Bromo-2-butene, Crotonyl bromide, 1-Crotyl bromide, and 2-Butenyl bromide .
Synthesis Analysis
The synthesis of 1-bromo-2-butyne involves reacting 2-butyn-1-ol with an organic solvent, pyridine. The process starts with the reaction of bromoethane with metal magnesium in THF to prepare a Grignard reagent. Then, paraformaldehyde is added to the Grignard reagent for a Grignard reaction. After the Grignard reaction, 2-butyn-1-ol is separated and recovered. This is then mixed with an organic solvent and pyridine, and phosphorus tribromide is added dropwise for a bromination reaction. The product is separated and recovered after the bromination reaction .Molecular Structure Analysis
The molecular structure of “2-Butene, 1-bromo-” can be represented by the InChI string:InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+
. The molecular weight of the compound is 135.002 Da . Physical And Chemical Properties Analysis
“2-Butene, 1-bromo-” has a density of 1.3±0.1 g/cm3, a boiling point of 104.5±0.0 °C at 760 mmHg, and a vapour pressure of 35.7±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 32.9±3.0 kJ/mol and a flash point of 11.1±0.0 °C . The compound has a molar refractivity of 28.4±0.3 cm3 .Scientific Research Applications
Electrochemical Reduction
1-Bromo-2-butene has been studied for its electrochemical reduction properties. The research conducted by Casado et al. (1993) focused on its electrochemical reduction in dimethylformamide at a mercury electrode. They found that 1-bromo-2-butene undergoes two consecutive one-electron reduction processes, initiated by the cleavage of the carbon-bromo bond to give an allyl radical. This study provides insight into the reduction mechanisms of halogenated olefins (Casado, Culleré, Julià, & Brillas, 1993).
Carbonyl Allylation
Masuyama et al. (1996) explored the use of 1-bromo-2-butene in the γ-syn-selective carbonyl allylation of aldehydes. Their research demonstrated that 1-bromo-2-butene, when used with tin(II) iodide and tetrabutylammonium bromide, effectively produces 1-substituted syn-2-methyl-3-buten-1-ols. This finding has potential applications in the synthesis of complex organic molecules (Masuyama, Kishida, & Kurusu, 1996).
Structural Analysis
Shen (1990) conducted an electron diffraction study on the structure and conformational composition of 1-bromo-3-methyl-2-butene, a closely related compound. This research provides valuable information on the geometric parameters of similar bromo compounds, which is crucial for understanding their chemical behavior (Shen, 1990).
Building Block in Organic Synthesis
Westerlund, Gras, and Carlson (2001) investigated 1-bromo-3-buten-2-one, a compound structurally similar to 1-bromo-2-butene, as a building block in organic synthesis. Their research demonstrated its utility in forming 5-membered aza- and carbocycles, indicating the potential of 1-bromo-2-butene in similar synthetic applications (Westerlund, Gras, & Carlson, 2001).
Thermal Chemistry on Metal Surfaces
Lee and Zaera (2005) explored the thermal chemistry of 1-bromo-2-butene on Pt(111) surfaces. This research is vital for understanding the reactions of halogenated hydrocarbons on metal surfaces, which is crucial in catalysis and surface chemistry (Lee & Zaera, 2005).
Safety And Hazards
“2-Butene, 1-bromo-” is considered hazardous. It is highly flammable and its vapors may form explosive mixtures with air . It is toxic if swallowed and causes skin and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
1-bromobut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHMVJVHYGDOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884112 | |
Record name | 2-Butene, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butene, 1-bromo- | |
CAS RN |
4784-77-4 | |
Record name | 1-Bromo-2-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4784-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butene, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butene, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromobut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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